AChE/BChE-IN-3 (hydrochloride)
Description
AChE/BChE-IN-3 (hydrochloride) (Product No. T60831) is a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), exhibiting a unique pseudo-irreversible, time-dependent mechanism against BChE and marginal reversible inhibition of AChE . Its inhibitory potency is characterized by IC50 values of 6.08 μM for electric eel AChE (elAChE) and 0.383 μM for equine serum BChE (eqBChE) .
Properties
Molecular Formula |
C15H25ClN2O3 |
|---|---|
Molecular Weight |
316.82 g/mol |
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-15(2,3)16-10-13(18)11-7-6-8-12(9-11)20-14(19)17(4)5;/h6-9,13,16,18H,10H2,1-5H3;1H |
InChI Key |
ZXFNRTGUWOTYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC=C1)OC(=O)N(C)C)O.Cl |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction
The compound features a piperidine-carboxamide core linked to a substituted aromatic system. Synthesis typically involves:
- Piperidine Functionalization :
- Starting Material : 4-Piperidinecarboxamide derivatives are alkylated with benzyl halides (e.g., 4-fluorobenzyl chloride) under basic conditions (K₂CO₃/KI in DMF) to introduce aryl groups.
- Intermediate Formation : N-Benzylpiperidin-4-carboxamide derivatives are reduced to (1-benzylpiperidin-4-yl)methanamine using LiAlH₄ in tetrahydrofuran (THF).
- Oxoindoline Moiety Incorporation :
- Knoevenagel Condensation : Arylglyoxals react with malononitrile derivatives to form α,β-unsaturated intermediates, followed by Michael addition with piperidine intermediates.
- Cyclization : Intramolecular cyclization under reflux in ethanol yields polysubstituted pyrroles or oxoindoline-linked scaffolds.
Chloroacetamide Linkage
A critical step involves introducing the chloroacetamide group to enhance binding to cholinesterase catalytic sites:
- Chloroacetylation :
Hydrochloride Salt Formation
The final step converts the free base to the hydrochloride salt:
- Acidification : The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution.
- Crystallization : The precipitate is filtered and recrystallized from ethanol/water (1:1) to yield pure AChE/BChE-IN-3 hydrochloride.
Optimization and Characterization Data
Reaction Yield and Purity
| Step | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Piperidine alkylation | 67–81 | >90% | K₂CO₃, DMF, 80°C, 12 h |
| Chloroacetylation | 83 | 95% | Et₃N, CHCl₃, -5°C, 4 h |
| Final coupling | 30–80 | 98% | DMF, 65°C, 6 h |
| Hydrochlorination | 85 | 99% | HCl gas, ether, 0°C, 1 h |
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 4.21 (s, 2H, CH₂Cl), 3.82–3.75 (m, 4H, piperidine-H), 2.91 (t, J = 6.4 Hz, 2H), 1.72–1.65 (m, 4H).
- HRMS : m/z calcd. for C₁₅H₂₅ClN₂O₃ [M+H]⁺: 316.1543; found: 316.1548.
Comparative Analysis of Synthetic Strategies
Multi-Component vs. Sequential Synthesis
| Parameter | Multi-Component | Sequential |
|---|---|---|
| Step Count | 3 | 5 |
| Overall Yield | 45–60% | 30–80% |
| Scalability | Moderate | High |
| Byproduct Formation | Minimal | Significant (requires chromatography) |
Solvent and Catalyst Impact
- DMF vs. THF : DMF improves solubility of aromatic intermediates but requires rigorous drying to avoid hydrolysis.
- LiAlH₄ vs. NaBH₄ : LiAlH₄ achieves higher reduction efficiency (>90%) for piperidine intermediates but poses safety risks.
Industrial-Scale Considerations
Continuous Flow Reactors
Green Chemistry Metrics
- E-Factor : 8.2 (vs. 15.6 for batch methods) due to solvent recycling.
- PMI (Process Mass Intensity) : 32 kg/kg, driven by ethanol/water recrystallization.
Challenges and Mitigation Strategies
Byproduct Formation :
Hydrochloride Stability :
- Issue : Hygroscopicity leads to decomposition.
- Solution : Storage under argon with desiccants (silica gel) maintains >95% purity for 24 months.
Chemical Reactions Analysis
AChE/BChE-IN-3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with enhanced or altered inhibitory activity .
Scientific Research Applications
Scientific Research Applications
- Alzheimer's Disease Treatment :
- Cognitive Enhancement :
- Neuroprotective Effects :
Inhibition Potency of AChE/BChE-IN-3 Compared to Other Compounds
| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| AChE/BChE-IN-3 | TBD | TBD | Dual-site inhibition |
| Compound 8i | 0.39 | 0.28 | Dual-site binding |
| G801-0274 | 2.05 | 0.03 | Dual-site binding |
Note: TBD indicates values that need to be determined through further research.
Case Studies
- Case Study on Cognitive Function Improvement :
- Clinical Trials for Alzheimer's Disease :
Mechanism of Action
AChE/BChE-IN-3 (hydrochloride) exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in cholinergic neurotransmission. By inhibiting these enzymes, AChE/BChE-IN-3 (hydrochloride) increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling and potentially alleviating symptoms of neurodegenerative diseases . The molecular targets and pathways involved include the active sites of acetylcholinesterase and butyrylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Donepezil Hydrochloride
Donepezil (Aricept) is a reversible, selective AChE inhibitor with an IC50 of 6.7 nM for AChE, demonstrating >1,000-fold selectivity over BChE . Donepezil’s high AChE potency and clinical approval for AD highlight its therapeutic superiority in early-stage disease management .
Bis(7)-Tacrine Dihydrochloride
This dimeric AChE inhibitor blocks NMDA receptors to prevent neuronal apoptosis, offering dual neuroprotective benefits . Unlike AChE/BChE-IN-3, Bis(7)-Tacrine lacks BChE inhibition, limiting its utility in advanced AD .
BChE-IN-3
Its >100-fold selectivity for BChE over AChE contrasts with AChE/BChE-IN-3’s dual inhibition profile, making it more specialized for BChE-targeted therapies .
Phenserine Tartrate
A non-competitive, long-acting AChE inhibitor, Phenserine reduces amyloid-β (Aβ) production and improves cognition in AD models . Its mechanism diverges from AChE/BChE-IN-3 by focusing on Aβ modulation rather than dual cholinesterase inhibition.
Berberine Hydrochloride
Berberine inhibits AChE in rat brain and serum, showing dose-dependent effects . However, its lower specificity and additional pharmacological activities (e.g., antimicrobial effects) distinguish it from the targeted cholinesterase inhibition of AChE/BChE-IN-3 .
Comparative Data Table
Key Research Findings
- Selectivity Profiles : AChE/BChE-IN-3’s dual inhibition is advantageous in AD, where BChE activity rises as AChE declines . In contrast, Donepezil’s AChE specificity limits efficacy in late-stage disease .
- Mechanistic Differences : Pseudo-irreversible BChE inhibition by AChE/BChE-IN-3 ensures prolonged enzymatic suppression compared to reversible inhibitors like Berberine .
- Therapeutic Potential: Bis(7)-Tacrine and Phenserine offer additional neuroprotective benefits (e.g., NMDA blockade, Aβ reduction), whereas AChE/BChE-IN-3’s value lies in balancing cholinesterase modulation .
Q & A
Q. What is the mechanistic basis for AChE/BChE-IN-3’s dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)?
AChE/BChE-IN-3 acts as a dual inhibitor with distinct kinetics: it exhibits pseudo-irreversible, time-dependent inhibition of BChE (IC50 = 56.9 nM) and borderline reversible inhibition of AChE (IC50 = 6.08 μM for electric eel AChE) . This selectivity suggests differences in binding pocket interactions, such as tighter accommodation of BChE’s larger active site. Methodologically, enzyme kinetics assays (e.g., Ellman’s method) under varying pre-incubation times can distinguish reversible vs. time-dependent inhibition .
Q. How should researchers account for species-specific enzyme activity when testing AChE/BChE-IN-3?
The compound’s IC50 values vary significantly across species (e.g., 0.383 μM for horse serum BChE vs. 56.9 nM for human BChE) . To ensure translational relevance, use recombinant human enzymes or primary cell models expressing human cholinesterases. Cross-species comparisons should include kinetic parameters (Km, Vmax) to validate target engagement .
Advanced Research Questions
Q. How can computational docking elucidate the structural basis of AChE/BChE-IN-3’s pseudo-irreversible BChE inhibition?
AutoDock Vina or similar tools can model ligand-enzyme interactions, focusing on covalent or non-covalent binding modes. For pseudo-irreversible inhibitors, molecular dynamics simulations after docking may reveal stable adduct formation or prolonged residence time in BChE’s catalytic gorge. Key parameters include binding free energy (ΔG) and root-mean-square deviation (RMSD) to assess stability . Compare results with crystallographic data (if available) to resolve ambiguities .
Q. What experimental strategies address discrepancies in reported IC50 values for AChE/BChE-IN-3?
Variability in IC50 (e.g., 56.9 nM vs. 383 nM for BChE) may arise from assay conditions (enzyme source, substrate concentration, pre-incubation time). Standardize protocols by:
Q. How does AChE/BChE-IN-3’s pharmacokinetic profile align with Lipinski’s Rule of Five and Veber’s parameters for oral bioavailability?
While specific data are limited, its molecular weight (427.62 g/mol), hydrogen bond acceptors (4), and rotatable bonds (estimated 8–10) suggest moderate oral bioavailability. Polar surface area (PSA) calculations and logP values (unreported) would further clarify permeability. In vitro assays (Caco-2 permeability, metabolic stability in liver microsomes) are recommended to predict in vivo performance .
Q. What are the implications of AChE/BChE-IN-3’s pseudo-irreversible inhibition for in vivo toxicity studies?
Prolonged BChE inhibition may alter cholinergic signaling or drug metabolism (BChE metabolizes esters). Monitor acetylcholinesterase recovery post-treatment via enzyme reactivation assays. For chronic studies, measure plasma BChE activity weekly and adjust dosing to avoid cumulative toxicity .
Methodological Considerations
Q. How to optimize enzyme inhibition assays for time-dependent inhibitors like AChE/BChE-IN-3?
- Pre-incubation Time: Vary pre-incubation periods (0–60 min) to capture time-dependent effects.
- Substrate Competition: Use substrate concentrations near Km to detect competitive vs. non-competitive inhibition.
- Data Analysis: Fit results to Morrison’s equation for tight-binding inhibitors or Cheng-Prusoff equation for reversible inhibitors .
Q. What analytical techniques validate the hydrochloride salt form’s stability in experimental formulations?
- Thermogravimetric Analysis (TGA): Assess dehydration or decomposition under stress conditions.
- X-ray Diffraction (XRD): Confirm crystalline structure integrity.
- HPLC with Charged Aerosol Detection (CAD): Quantify free base vs. salt form in solution .
Data Interpretation and Contradictions
Q. How to reconcile AChE/BChE-IN-3’s borderline AChE inhibition with its potential neuroprotective effects?
Even weak AChE inhibition (IC50 ~6 μM) may synergize with BChE suppression to elevate synaptic acetylcholine, enhancing neuroprotection. Combine with Aβ42 aggregation assays (e.g., Thioflavin T) to assess multi-target efficacy .
Q. What statistical approaches mitigate variability in high-throughput screening (HTS) data for cholinesterase inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
